Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone
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Overview
Description
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a synthetic compound that combines a fluorescein moiety with a peptide sequence and a fluoromethylketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone typically involves the following steps:
Peptide Synthesis: The peptide sequence Tyr-Val-Ala-DL-Asp(OMe) is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Fluorescein Conjugation: The peptide is then conjugated to a fluorescein derivative, such as fluorescein isothiocyanate (FITC), through a reaction with the amino group of the peptide.
Fluoromethylketone Addition: Finally, the fluoromethylketone group is introduced through a reaction with the carboxyl group of the peptide, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone can undergo various chemical reactions, including:
Hydrolysis: The ester group (OMe) can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The fluorescein moiety can participate in redox reactions, altering its fluorescence properties.
Substitution: The fluoromethylketone group can react with nucleophiles, potentially modifying the compound’s activity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Formation of the carboxylic acid derivative.
Oxidation/Reduction: Changes in the fluorescence properties of the fluorescein moiety.
Scientific Research Applications
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone has several applications in scientific research:
Enzyme Inhibition Studies: The fluoromethylketone group can act as an irreversible inhibitor of certain proteases, making this compound useful for studying enzyme activity.
Fluorescence Imaging: The fluorescein moiety allows for the visualization of the compound in biological systems using fluorescence microscopy.
Biochemical Assays: The compound can be used in assays to measure enzyme activity or to screen for potential inhibitors.
Mechanism of Action
The mechanism of action of Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves the interaction of the fluoromethylketone group with the active site of target enzymes. This interaction typically results in the formation of a covalent bond with a nucleophilic residue in the enzyme’s active site, leading to irreversible inhibition. The fluorescein moiety allows for the tracking and visualization of the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-chloromethylketone: Similar structure but with a chloromethylketone group instead of a fluoromethylketone group.
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-methylketone: Lacks the halogen atom in the ketone group.
Uniqueness
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone is unique due to the presence of the fluoromethylketone group, which provides specific reactivity towards nucleophilic residues in enzyme active sites. This makes it a valuable tool for studying enzyme inhibition and activity.
Properties
IUPAC Name |
methyl 3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H43FN4O13/c1-21(2)38(42(58)46-22(3)39(55)47-32(34(53)20-45)19-37(54)60-4)49-41(57)33(15-23-5-8-25(50)9-6-23)48-40(56)24-7-12-28-31(16-24)44(62-43(28)59)29-13-10-26(51)17-35(29)61-36-18-27(52)11-14-30(36)44/h5-14,16-18,21-22,32-33,38,50-52H,15,19-20H2,1-4H3,(H,46,58)(H,47,55)(H,48,56)(H,49,57)/t22-,32?,33-,38-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKJXHFMXDJWAX-CHENQIBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43FN4O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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